Cycloate-D5 Cycloate-D5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207451
InChI:
SMILES:
Molecular Formula: C₁₁H₁₆D₅NOS
Molecular Weight: 220.39

Cycloate-D5

CAS No.:

Cat. No.: VC0207451

Molecular Formula: C₁₁H₁₆D₅NOS

Molecular Weight: 220.39

* For research use only. Not for human or veterinary use.

Cycloate-D5 -

Specification

Molecular Formula C₁₁H₁₆D₅NOS
Molecular Weight 220.39

Introduction

Chemical Structure and Properties

Molecular Structure

Cycloate-D5 maintains the same basic carbon skeleton as regular Cycloate but with five hydrogen atoms replaced by deuterium atoms. The parent compound Cycloate has a molecular formula of C11H21NOS and a molecular weight of 215.36 g/mol . In contrast, Cycloate-D5 has five hydrogen atoms replaced with deuterium, resulting in an approximately 5 atomic mass units (amu) increase in molecular weight, bringing it to approximately 175.25 g/mol for the specific fragment being measured in mass spectrometry applications.

Physical Properties

The physical properties of Cycloate-D5 closely mirror those of the parent compound with minor variations due to the isotopic effect. While specific data for Cycloate-D5 is limited in the available sources, the properties can be inferred from regular Cycloate with slight modifications accounting for deuteration effects. The parent compound Cycloate exhibits the following properties:

PropertyValue for CycloateEstimated for Cycloate-D5
Physical stateColorless to amber liquidColorless to amber liquid
Melting point11.5°CSlightly higher than Cycloate
Boiling point145°C (at 10 Torr)Slightly higher than Cycloate
Density1.0156Similar to Cycloate
Water solubility85 mg/L (at 22°C)Similar to Cycloate
Log P3.88 (at 20°C)Similar to Cycloate

The deuteration process typically results in slightly stronger bonds compared to hydrogen-containing molecules, which can lead to minor increases in melting and boiling points, though these differences are often negligible for practical purposes .

Synthesis and Production

Synthetic Routes

The synthesis of Cycloate-D5 involves specialized techniques to incorporate deuterium atoms into specific positions within the Cycloate molecule. The base compound Cycloate is derived from the chemical reaction involving 2,4-dimethylphenol and chloroacetic acid. For the deuterated version, the production typically follows similar pathways but utilizes deuterated reagents at key steps in the synthesis.

The process requires precise control of reaction conditions, including temperature and pressure, to ensure optimal deuterium incorporation while maintaining the structural integrity and herbicidal properties of the parent compound. The synthesis must achieve high isotopic purity, typically greater than 98% deuterium incorporation at the designated positions, to ensure reliable performance in analytical applications.

Quality Control and Characterization

The production of Cycloate-D5 requires rigorous quality control measures to verify isotopic purity and chemical identity. Mass spectrometry serves as the primary analytical tool for confirming successful deuterium incorporation and determining the precise location of deuterium atoms within the molecular structure. Nuclear magnetic resonance (NMR) spectroscopy provides additional structural confirmation, with deuterated positions showing characteristic signal patterns distinct from those of the parent compound.

Applications and Uses

Analytical Chemistry Applications

The primary application of Cycloate-D5 lies in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification of Cycloate in environmental and biological samples. The deuterium labeling creates a mass shift that allows the compound to be distinguished from the parent herbicide while behaving nearly identically during sample preparation and chromatographic separation.

This property makes Cycloate-D5 invaluable for:

  • Quantitative analysis of Cycloate residues in soil, water, and crop samples

  • Method validation in environmental monitoring programs

  • Quality control in agricultural product testing

  • Metabolic fate studies tracking herbicide breakdown in various ecosystems

Agricultural Research

In agricultural research, Cycloate-D5 enables scientists to conduct detailed studies on the behavior of the herbicide in various environments. The deuterated compound can be used to investigate:

  • Absorption, distribution, metabolism, and excretion profiles in plants and soil organisms

  • Environmental persistence and degradation pathways

  • Potential for bioaccumulation in non-target organisms

  • Efficacy comparisons across different application methods and formulations

The use of the deuterated analog allows researchers to distinguish between applied herbicide and background levels that might already be present in experimental systems.

Analytical Methods for Detection

Mass Spectrometry

Mass spectrometry represents the primary analytical technique for detecting and quantifying Cycloate-D5. The five deuterium atoms incorporated into the molecule create a distinct mass shift that allows clear differentiation from the non-deuterated Cycloate. This property enables the compound to serve as an effective internal standard in quantitative analyses.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) typically offers the most sensitive and selective detection of Cycloate-D5, with multiple reaction monitoring (MRM) providing additional specificity by tracking characteristic fragmentation patterns. The enhanced detectability provided by the deuterium labeling allows for reliable quantification at trace concentrations, often down to parts-per-billion levels in complex matrices.

Sample Preparation Techniques

Effective analysis of Cycloate-D5 requires appropriate sample preparation procedures that may include:

  • Liquid-liquid extraction for aqueous samples

  • Solid-phase extraction for concentration and clean-up

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for food and agricultural samples

  • Accelerated solvent extraction for soil and sediment samples

These preparation methods must be carefully optimized to ensure efficient recovery of Cycloate-D5 while minimizing interference from matrix components.

Research Findings and Current Applications

Agricultural Monitoring

Current research utilizing Cycloate-D5 focuses primarily on developing reliable analytical methods for monitoring Cycloate residues in agricultural environments. The compound enables precise quantification of the herbicide in various matrices including soil, water, and plant tissues. These methods support regulatory compliance testing and help assess potential environmental impacts of herbicide application.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator